molecular formula C15H15NO B250305 N,2-dimethyl-N-phenylbenzamide

N,2-dimethyl-N-phenylbenzamide

Cat. No.: B250305
M. Wt: 225.28 g/mol
InChI Key: BLVWIUIAWUKQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-dimethyl-N-phenylbenzamide, also known as DMPB, is a chemical compound that has been widely used in scientific research. This compound is a white crystalline powder that is soluble in organic solvents. DMPB has been used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

N,2-dimethyl-N-phenylbenzamide has been used in various fields of scientific research. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various biologically active compounds. In pharmacology, this compound has been used as a reference compound for the evaluation of the activity of new drugs. In neuroscience, this compound has been used as a tool to study the mechanisms of pain and inflammation.

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-phenylbenzamide is not fully understood. However, it has been shown to act as a non-competitive antagonist of the TRPV1 receptor, which is involved in the perception of pain and inflammation. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce the activity of COX-2 and the production of inflammatory mediators such as prostaglandins. This compound has been shown to have a low toxicity profile and is well-tolerated in animals.

Advantages and Limitations for Lab Experiments

N,2-dimethyl-N-phenylbenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity profile and is well-tolerated in animals. However, this compound has some limitations. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the use of N,2-dimethyl-N-phenylbenzamide in scientific research. One direction is the development of new analogs of this compound with improved pharmacological properties. Another direction is the use of this compound in the development of new drugs for the treatment of pain and inflammation. This compound can also be used to study the mechanisms of pain and inflammation in more detail, which could lead to the development of new therapies for these conditions. Finally, this compound can be used in the development of new diagnostic tools for the detection of pain and inflammation.

Synthesis Methods

The synthesis of N,2-dimethyl-N-phenylbenzamide involves the reaction of N-phenylbenzamide with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields this compound as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N,2-dimethyl-N-phenylbenzamide

InChI

InChI=1S/C15H15NO/c1-12-8-6-7-11-14(12)15(17)16(2)13-9-4-3-5-10-13/h3-11H,1-2H3

InChI Key

BLVWIUIAWUKQQH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N(C)C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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